molecular formula C12H9NO B070815 2-(4-Pyridinyl)benzaldehyde CAS No. 176526-00-4

2-(4-Pyridinyl)benzaldehyde

Cat. No.: B070815
CAS No.: 176526-00-4
M. Wt: 183.21 g/mol
InChI Key: HPSCYFZOYJSYGZ-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)benzaldehyde is an organic compound with the molecular formula C12H9NO. It consists of a benzaldehyde moiety substituted with a pyridine ring at the para position. This compound is known for its versatility in various chemical reactions and its significance in scientific research and industrial applications.

Mechanism of Action

Target of Action

It is known to be used as a ligand in the synthesis of certain complexes , suggesting that it may interact with specific proteins or enzymes in biological systems.

Mode of Action

It is known to act as a ligand in the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium(iii), a novel phosphorescent iridium(iii) complex . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.

Result of Action

Its role as a ligand in the synthesis of a phosphorescent iridium(iii) complex suggests that it may have applications in optical and electronic devices .

Action Environment

It is recommended to store the compound in a cool, dark place, under inert gas , suggesting that light, temperature, and oxygen may affect its stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Pyridinyl)benzaldehyde are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a ligand for the synthesis of a novel phosphorescent iridium (III) complex

Cellular Effects

Some studies suggest that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems This disruption can inhibit microbial growth, suggesting that this compound may have similar effects

Molecular Mechanism

It is known that benzaldehydes can disrupt cellular antioxidation systems

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited. It is known that the compound should be stored at 0-8 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Pyridinyl)benzaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-pyridylbenzene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pyridinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 2-(4-Pyridinyl)benzoic acid.

    Reduction: 2-(4-Pyridinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Pyridinyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of fluorescent probes for biological imaging and detection of biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    4-(2-Pyridinyl)benzaldehyde: This isomer has the pyridine ring attached at the ortho position relative to the aldehyde group.

    2-(4-Formylphenyl)pyridine: Another structural isomer with the formyl group attached to the pyridine ring.

Uniqueness: 2-(4-Pyridinyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The para-substitution of the pyridine ring relative to the aldehyde group allows for unique reactivity and interaction with other molecules, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCYFZOYJSYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349086
Record name 2-(4-Pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176526-00-4
Record name 2-(4-Pyridinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176526-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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